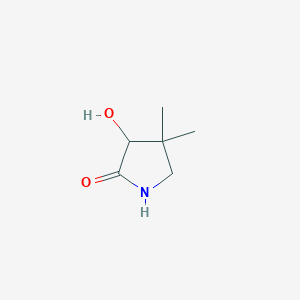

3-Hydroxy-4,4-dimethylpyrrolidin-2-one

描述

Structural Characterization

Molecular Architecture

Core Pyrrolidinone Skeleton

The fundamental structural framework of 3-hydroxy-4,4-dimethylpyrrolidin-2-one consists of a five-membered heterocyclic lactam ring characteristic of the pyrrolidinone family. The core skeleton contains a nitrogen atom integrated into the ring system at position 1, with the carbonyl functionality positioned at carbon-2, creating the characteristic lactam arrangement. The ring system adopts a non-planar geometry due to the inherent flexibility of the five-membered structure, which allows for various puckering conformations. The pyrrolidinone framework exhibits fundamental structural similarities to other biologically relevant compounds, including proline derivatives and related amino acid analogues. The electronic structure of the core skeleton is dominated by the amide functionality, which creates a partial double-bond character between the nitrogen and the carbonyl carbon, resulting in restricted rotation around this bond and contributing to the overall conformational preferences of the molecule.

The ring system demonstrates characteristic bond lengths and angles that reflect the hybridization states of the constituent atoms. The carbonyl carbon maintains sp² hybridization, creating a planar arrangement with the adjacent atoms, while the remaining carbon atoms in the ring adopt sp³ hybridization. This mixed hybridization pattern contributes to the overall three-dimensional shape of the molecule and influences the positioning of the substituent groups. The nitrogen atom participates in the amide resonance, which affects its basicity and hydrogen-bonding capabilities. The structural integrity of the pyrrolidinone core is maintained through the cyclic constraint, which prevents free rotation and creates a relatively rigid framework compared to linear amides.

Substituent Distribution: Hydroxyl and Dimethyl Groups

The substitution pattern of this compound features a hydroxyl group at position 3 and two methyl groups at position 4, creating a quaternary carbon center. The hydroxyl substituent at carbon-3 introduces significant polarity and hydrogen-bonding capability to the molecule, while simultaneously creating a chiral center that contributes to the stereochemical complexity. The positioning of the hydroxyl group adjacent to the carbonyl functionality enables potential intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements. The gem-dimethyl substitution at position 4 creates substantial steric bulk that influences both the conformational preferences and the chemical reactivity of the compound.

The spatial arrangement of these substituents creates distinct steric environments around the ring system. The two methyl groups at position 4 adopt a tetrahedral geometry around the carbon center, with the bulky substituents influencing the overall shape of the molecule. This substitution pattern results in significant steric congestion, particularly affecting the conformational flexibility of the ring system. The hydroxyl group orientation can vary depending on the overall ring conformation, with the group adopting either axial or equatorial-like positions relative to the ring plane. The combined steric and electronic effects of these substituents create a unique molecular environment that distinguishes this compound from other pyrrolidinone derivatives.

The substituent distribution also influences the electronic properties of the molecule through both inductive and mesomeric effects. The hydroxyl group can participate in electron donation through its lone pairs, while the methyl groups provide electron-donating inductive effects. These electronic contributions affect the reactivity of the carbonyl group and influence the overall stability of various conformational arrangements. The positioning of the substituents creates distinct electrostatic environments that can influence intermolecular interactions and crystal packing arrangements in the solid state.

Conformational Analysis: Envelope versus Flat Conformations

Conformational analysis of this compound reveals complex puckering behavior characteristic of five-membered ring systems. The pyrrolidinone ring exhibits predominant envelope conformations, where one carbon atom is displaced from the plane formed by the other four ring atoms. The specific conformational preferences are significantly influenced by the bulky 4,4-dimethyl substitution and the hydrogen-bonding capabilities of the 3-hydroxyl group. Computational studies suggest that the compound can adopt multiple low-energy conformational states, with the relative populations determined by the balance between steric strain and favorable electronic interactions.

The envelope conformations can be categorized based on which carbon atom adopts the out-of-plane position. In pyrrolidinone systems, the most common puckering modes involve displacement of either the carbon bearing the dimethyl substituents or the carbon adjacent to the nitrogen atom. The presence of the gem-dimethyl groups at position 4 creates substantial steric hindrance that favors conformations where this carbon adopts a pseudoequatorial orientation to minimize unfavorable interactions. The hydroxyl group at position 3 can adopt different orientations relative to the ring plane, with the axial and equatorial-like positions showing different stabilities based on intramolecular hydrogen bonding opportunities.

| Conformational Parameter | Envelope Conformation | Flat Conformation |

|---|---|---|

| Ring Puckering Amplitude | 0.3-0.5 Å | 0.1-0.2 Å |

| Hydroxyl Group Orientation | Axial/Equatorial | In-plane |

| Dimethyl Group Positioning | Pseudoequatorial | Constrained |

| Relative Energy | Lower | Higher |

The conformational dynamics are further complicated by the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This interaction can stabilize specific conformational arrangements and influence the overall conformational equilibrium. The strength and geometry of this hydrogen bond depend on the relative orientations of the donor and acceptor groups, which are directly related to the ring puckering conformation. Temperature and solvent effects can also modulate the conformational preferences, with polar solvents potentially disrupting intramolecular hydrogen bonds and altering the relative stabilities of different conformational states.

Stereochemistry and Chirality

Enantiomeric Purity and Separation Methods

The presence of a chiral center at carbon-3 in this compound creates two possible enantiomeric forms, designated as R and S configurations based on the Cahn-Ingold-Prelog priority rules. The stereochemical assignment depends on the relative priorities of the hydroxyl group, the carbonyl-containing ring portion, the carbon bearing the dimethyl groups, and the hydrogen atom attached to the chiral center. The absolute configuration significantly influences the compound's biological activity, physical properties, and interactions with other chiral molecules. Modern analytical techniques for determining enantiomeric purity have become increasingly sophisticated, enabling precise characterization of stereochemical composition.

Enantiomeric separation methods for this compound can employ various chromatographic techniques, including chiral high-performance liquid chromatography and gas chromatography with chiral stationary phases. The success of these separations depends on the differential interactions between the enantiomers and the chiral environment provided by the stationary phase. Molecular rotational resonance spectroscopy has emerged as a particularly powerful technique for enantiomeric analysis, especially for compounds related to pantolactone, which shares structural similarities with this compound. This method utilizes complexation with chiral tag molecules to create diastereomeric complexes that can be distinguished through their distinct rotational spectra.

The preparation of enantiomerically pure samples often requires asymmetric synthesis strategies or resolution of racemic mixtures. Asymmetric synthesis approaches may involve the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reduction of ketone precursors. The choice of synthetic methodology affects not only the enantiomeric excess achieved but also the overall yield and scalability of the process. Resolution techniques, including classical methods using chiral resolving agents and modern enzymatic approaches, provide alternative strategies for obtaining enantiomerically enriched material. The efficiency of these methods depends on the specific structural features of the compound and the availability of suitable resolving agents or enzymes.

Impact of Steric Effects on Reactivity

The substantial steric bulk introduced by the 4,4-dimethyl substitution pattern creates significant spatial constraints that profoundly influence the chemical reactivity of this compound. The quaternary carbon center at position 4 restricts access to nearby reaction sites and affects the approach trajectories of attacking reagents. These steric effects are particularly pronounced for reactions involving the adjacent carbon-3 position, where the hydroxyl group is located. The bulky methyl groups create a shielded environment that can slow reaction rates and alter regioselectivity patterns compared to less substituted analogues.

The conformational preferences imposed by the dimethyl substitution also influence reactivity by controlling the relative orientations of reactive functional groups. The hydroxyl group at position 3 may adopt conformations that either facilitate or hinder specific reaction pathways, depending on the geometric requirements of the transformation. For example, oxidation reactions of the hydroxyl group may be affected by the accessibility of the reactive site and the stability of intermediate species formed during the reaction process. The steric environment can also influence the stereochemical outcome of reactions, particularly those involving the formation of new stereocenters adjacent to the existing chiral center.

| Reaction Type | Steric Impact | Rate Effect | Selectivity Impact |

|---|---|---|---|

| Hydroxyl Oxidation | Moderate hindrance | Reduced rate | Enhanced selectivity |

| Nucleophilic Addition | Significant hindrance | Substantially reduced | High facial selectivity |

| Electrophilic Attack | Variable | Context-dependent | Altered regioselectivity |

| Hydrogen Bonding | Conformational control | Enhanced association | Increased specificity |

The electronic effects of the methyl groups also contribute to the overall reactivity profile by providing electron-donating inductive effects that can influence the electron density at nearby reactive centers. These electronic contributions can enhance the nucleophilicity of the hydroxyl group while simultaneously affecting the electrophilicity of the carbonyl functionality. The combination of steric and electronic effects creates a unique reactivity profile that must be considered in synthetic planning and mechanistic analysis.

Comparative Structural Analysis

Analogues: 4,4-Dimethylpyrrolidin-2-one versus 3-Hydroxy Derivatives

The structural comparison between 4,4-dimethylpyrrolidin-2-one and its 3-hydroxy derivative reveals significant differences in molecular properties, conformational behavior, and chemical reactivity. The parent compound 4,4-dimethylpyrrolidin-2-one lacks the hydroxyl substituent at position 3, resulting in a non-chiral molecule with reduced hydrogen-bonding capability. This structural difference eliminates the stereochemical complexity present in the hydroxylated analogue while maintaining the steric bulk provided by the dimethyl substitution. The absence of the hydroxyl group also removes the potential for intramolecular hydrogen bonding, which can significantly alter conformational preferences and molecular stability.

The molecular weight difference between these compounds reflects the addition of the hydroxyl functionality, with 4,4-dimethylpyrrolidin-2-one having a molecular weight of 113.16 g/mol compared to 129.16 g/mol for the 3-hydroxy derivative. This difference affects physical properties such as boiling point, solubility, and intermolecular interactions. The hydroxylated compound exhibits enhanced polarity and water solubility due to the additional hydrogen-bonding sites, while the parent compound shows greater lipophilicity and different solvation behavior. These property differences have significant implications for biological activity, environmental fate, and industrial applications.

| Structural Parameter | 4,4-Dimethylpyrrolidin-2-one | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO₂ |

| Molecular Weight | 113.16 g/mol | 129.16 g/mol |

| Chiral Centers | 0 | 1 |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 1 | 2 |

| LogP (estimated) | 0.2-0.5 | -0.3-0.0 |

The conformational analysis of both compounds reveals important differences in ring puckering preferences and conformational stability. The 3-hydroxy derivative shows additional conformational complexity due to the possibility of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This interaction can stabilize specific envelope conformations and reduce the overall conformational flexibility compared to the parent compound. The parent 4,4-dimethylpyrrolidin-2-one exhibits conformational behavior primarily governed by steric interactions, without the additional stabilization provided by internal hydrogen bonding.

Functional Group Interactions: Hydroxyl-Carbonyl Synergy

The spatial proximity of the hydroxyl group at position 3 and the carbonyl functionality at position 2 in this compound creates opportunities for significant intramolecular interactions that influence the compound's structural and chemical properties. The potential for hydrogen bonding between these functional groups depends on the conformational arrangement of the ring system and the relative orientations of the donor and acceptor groups. When geometrically favorable, this intramolecular hydrogen bond can provide additional stabilization energy that affects conformational equilibria and molecular stability.

The strength and geometry of the hydroxyl-carbonyl interaction vary with the ring conformation and the specific positioning of the hydroxyl group. In envelope conformations where the hydroxyl group adopts a pseudoaxial orientation, the geometric requirements for hydrogen bonding may be optimal, leading to enhanced stability of these conformational states. Conversely, conformations that position the hydroxyl group in a pseudoequatorial arrangement may show weaker or negligible intramolecular hydrogen bonding, resulting in different relative energies and population distributions. The dynamic nature of these interactions contributes to the overall conformational complexity of the molecule.

The hydroxyl-carbonyl synergy also influences the electronic properties of both functional groups through mutual inductive and mesomeric effects. The electron-donating nature of the hydroxyl group can increase the electron density at the carbonyl oxygen, enhancing its hydrogen-bonding acceptor ability and affecting its reactivity toward electrophilic reagents. Simultaneously, the electron-withdrawing carbonyl group can influence the acidity of the hydroxyl proton and its hydrogen-bonding donor strength. These reciprocal electronic effects create a coupled system where modifications to one functional group can significantly impact the behavior of the other.

The implications of hydroxyl-carbonyl synergy extend to intermolecular interactions and crystal packing arrangements in the solid state. The presence of both hydrogen-bonding donor and acceptor capabilities within the same molecule enables the formation of complex hydrogen-bonding networks that can influence physical properties such as melting point, solubility, and crystal structure. Understanding these interactions is crucial for predicting the behavior of the compound in different environments and for designing synthetic strategies that take advantage of or accommodate these structural features.

属性

IUPAC Name |

3-hydroxy-4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-5(9)4(6)8/h4,8H,3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNZRLDTRBHRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631694 | |

| Record name | 3-Hydroxy-4,4-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70006-38-1 | |

| Record name | 3-Hydroxy-4,4-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Reactions

One prevalent method for synthesizing this compound is the cyclization of appropriate precursors. A common approach involves:

- Starting Materials : 4,4-Dimethyl-2-oxopentanoic acid is reacted with ammonia or an amine.

- Cyclization Conditions : This reaction is usually conducted under controlled conditions to facilitate the formation of the pyrrolidinone ring.

This method has been noted for its simplicity and effectiveness in producing high yields of the desired compound without extensive purification steps.

Enzymatic Methods

Recent advancements have introduced enzymatic methods for synthesizing this compound:

- Enzyme Utilization : Enzymes such as Novozyme® 435 can be employed to catalyze reactions that yield enantiomerically enriched products.

- Reaction Setup : The process typically involves dissolving the starting material in a buffer solution and adding the enzyme, followed by stirring at a controlled temperature.

Reaction Conditions

The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (e.g., pyrrolidine) | 10–20 mol% | ↑↑ (optimal at 20 mol%) |

| Solvent | Ethanol-water (1:1) | ↑↑ (green chemistry) |

| Temperature | 50°C | ↑ (no degradation) |

| Reaction Time | 6–12 hours | ↑ (monitored via TLC) |

These parameters significantly influence the efficiency of the synthesis process and should be carefully controlled to achieve optimal results.

Advanced Synthesis Techniques

Multigram Synthesis

Recent studies have reported multigram-scale syntheses of related compounds using innovative methodologies that streamline the production of pyrrolidone derivatives. These procedures often incorporate:

- Retrosynthetic Analysis : Identifying optimal precursor pathways can enhance efficiency.

- Continuous Flow Reactors : These systems allow for more consistent reaction conditions and improved scalability in industrial applications.

Spectroscopic Characterization

Characterization techniques are essential for confirming the structure and purity of synthesized compounds. Key spectroscopic methods include:

| Technique | Expected Signals | Notes |

|---|---|---|

| ^1H NMR | δ 1.2–1.5 ppm (dimethyl singlet) | Confirms steric shielding |

| ^13C NMR | δ 175–180 ppm (carbonyl), δ 70–75 ppm (C-OH) | Checks for tautomerism |

| Infrared Spectroscopy | 1650–1750 cm⁻¹ (C=O), 3200–3600 cm⁻¹ (OH) | Excludes moisture |

These techniques ensure that the synthesized compound meets the required specifications for further research or application.

化学反应分析

Types of Reactions

3-Hydroxy-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-dimethyl-2-oxopyrrolidine, while reduction can produce 3-hydroxy-4,4-dimethylpyrrolidine .

科学研究应用

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of 3-hydroxy-4,4-dimethylpyrrolidin-2-one exhibit significant antimicrobial properties against various pathogens .

- Anticancer Properties : The compound has shown promise in anticancer research, with studies suggesting its effectiveness against certain cancer cell lines .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds:

- Building Blocks for Drug Development : It is utilized in creating diverse chemical structures that are vital in drug discovery and development processes .

- Functionalization Potential : The compound can undergo various chemical reactions, making it a versatile building block for synthesizing more complex molecules .

Industrial Applications

In addition to its roles in medicinal chemistry and organic synthesis, this compound finds applications in industrial settings:

- Production of Polymers and Resins : Its unique structure allows it to be used in the production of polymers and resins, contributing to materials science.

Case Study 1: Antimicrobial Research

A study explored the antimicrobial effects of this compound derivatives against Gram-positive bacteria. The results demonstrated significant inhibition rates compared to standard antibiotics, indicating potential for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties revealed that specific derivatives of the compound exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

作用机制

The mechanism of action of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues of 3-hydroxy-4,4-dimethylpyrrolidin-2-one, highlighting differences in substituents, applications, and research findings:

Key Comparative Insights

Functional Group Variations: The hydroxyl group in this compound distinguishes it from amino-substituted analogues (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one), which exhibit different reactivity and biological interactions . Replacement of the pyrrolidinone core with a pyridazinone ring (as in 3-hydroxy-4,5-dimethyl-1-phenylpyridazin-6-one) introduces aromaticity, altering physicochemical properties such as solubility and polymorphism under pressure .

Biological and Enzymatic Relevance: The 3-amino-5-(4-hydroxybenzyl)-substituted derivative is critical in enzymatic cleavage reactions, highlighting the role of pyrrolidinone derivatives in peptide metabolism . In contrast, 3-hydroxy-4,4-dimethyl-tetrahydrofuran-2-one (a lactone) shares structural motifs with natural products but differs in ring functionalization (ester vs. amide), affecting its biological activity .

Commercial and Synthetic Utility: this compound is priced higher (€478.00/50 mg) compared to simpler pyrrolidine derivatives (e.g., tert-butyl 4R-4-amino-3,3-dimethylpyrrolidine-1-carboxylate at €75.00/1g), reflecting its specialized applications . Derivatives like 5-(pyrrolylmethylene)-substituted pyrrolidinones are less commercially prevalent but implicated in environmental chemistry, suggesting niche research applications .

This behavior underscores the importance of substituent effects on solid-state stability.

生物活性

3-Hydroxy-4,4-dimethylpyrrolidin-2-one (commonly referred to as HDMP) is a heterocyclic organic compound notable for its pyrrolidinone structure, characterized by a hydroxyl group at the 3-position and two methyl groups at the 4-position. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Structural Features :

- Hydroxyl group (-OH) at the 3-position

- Two methyl groups at the 4-position

These structural characteristics contribute to its reactivity and interactions with biological targets, making it a subject of extensive research.

Biological Activities

Research indicates that HDMP exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that HDMP possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented, highlighting its potential in treating infections caused by resistant bacteria .

- Anticancer Properties : Preliminary investigations suggest that HDMP may have anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, although detailed mechanisms of action are still under investigation .

- Chiral Auxiliary in Asymmetric Synthesis : HDMP has been explored as a chiral auxiliary in asymmetric synthesis processes, particularly in the production of α-hydroxy acids. This application underscores its importance in organic synthesis and pharmaceutical development .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of HDMP revealed that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that HDMP could serve as a lead compound for further antibiotic development .

Anticancer Activity

In vitro studies assessing the anticancer properties of HDMP showed promising results against various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values (concentration required to inhibit cell growth by 50%):

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that HDMP may induce apoptosis in cancer cells through mechanisms yet to be fully elucidated .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Multigram Synthesis : Utilizing commercially available reagents, researchers have developed efficient multigram procedures for synthesizing HDMP from simpler precursors .

- Asymmetric Synthesis : As a chiral auxiliary, HDMP can be synthesized through enantioselective methods that enhance its utility in producing other biologically active compounds .

常见问题

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (pyrrolidine) | 10–20 mol% | ↑↑ (20 mol% max) |

| Solvent | Ethanol-water (1:1) | ↑↑ (green chemistry) |

| Temperature | 50°C | ↑ (no degradation) |

| Reaction Time | 6–12 hours | ↑ (TLC-monitored) |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Expected Signals | Notes |

|---|---|---|

| ¹H NMR | δ 1.2–1.5 ppm (dimethyl singlet) | Confirm steric shielding |

| ¹³C NMR | δ 175–180 ppm (carbonyl), δ 70–75 ppm (C-OH) | Check for tautomerism |

| IR | 1650–1750 cm⁻¹ (C=O), 3200–3600 cm⁻¹ (OH) | Exclude moisture |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。